N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-22(19,20)17-9-5-4-7-11(17)13(18)16-14-15-10-6-2-3-8-12(10)21-14/h2-3,6,8,11H,4-5,7,9H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEJILJYZNCJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonyl (-SO₂CH₃) and benzothiazole moieties are susceptible to oxidation under controlled conditions:
Case Study :
Treatment with H₂O₂ in acetic acid at 60°C for 12 hours converts the methylsulfonyl group into a sulfonic acid derivative, confirmed via FT-IR and mass spectrometry.
Reduction Reactions
The carboxamide and benzothiazole functionalities participate in reduction:
Kinetic Data :
Reduction with LiAlH₄ achieves >80% conversion within 2 hours, monitored by TLC .
Substitution Reactions
The benzothiazole and thiazole rings undergo electrophilic and nucleophilic substitutions:
Regioselectivity Example :
In bromination reactions, steric and electronic effects direct substitution to the 6-position of benzothiazole, as demonstrated by single-crystal X-ray diffraction .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Yield Optimization :
Suzuki coupling with 4-methoxyphenylboronic acid achieves 72% yield under microwave irradiation (120°C, 30 minutes) .
Acid/Base Hydrolysis
The carboxamide and methylsulfonyl groups are hydrolyzed under extreme conditions:
Stability Note :
The compound is stable under mild acidic/basic conditions (pH 4–9), making it suitable for pharmaceutical formulations.
Functional Group Transformations
The piperidine ring undergoes modifications:
Stereochemical Control :
Chiral chromatography resolves racemic mixtures of N-alkylated derivatives, achieving >98% enantiomeric excess .
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural components:
- Benzo[d]thiazole moiety : This heterocyclic structure is known for its biological activity and contributes to the compound's pharmacological properties.
- Piperidine backbone : Enhances the compound's ability to interact with biological targets.
- Methylsulfonyl group : Improves solubility and reactivity, which are crucial for biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide and related compounds. The following table summarizes findings related to its efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| This compound | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
These compounds induce apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. For instance, it has been shown to impede cell viability loss caused by oxidative stress, suggesting potential applications in treating neurodegenerative diseases. The compound's ability to inhibit cholinesterase activity further supports its role in cognitive enhancement and neuroprotection .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been documented, with some derivatives exhibiting significant activity in animal models. The structure–activity relationship (SAR) analysis indicates that modifications to the piperidine structure can enhance anticonvulsant effects, making this compound a candidate for further exploration in epilepsy treatment .
Synthesis and Mechanism of Action
The synthesis of this compound involves multiple steps that incorporate various reagents to achieve the desired structural modifications. Its mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity, and triggering biochemical pathways leading to therapeutic effects .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., halogens in 4–20, 4–21, 4–24): Lower yields (16–53%) compared to electron-donating groups (e.g., methyl in 4–22: 75%), suggesting steric and electronic effects influence reaction efficiency .
Anti-Inflammatory and Analgesic Activity ():
- Compound 43 (analog with 4-nitrophenylsulfonyl): Exhibited COX-2 inhibition comparable to celecoxib (IC₅₀ = 0.8 µM vs. 0.5 µM) and significant anti-inflammatory activity in vivo (carrageenan-induced edema model) .
- Target Compound : The methylsulfonyl group may reduce ulcerogenic risk compared to nitro groups but could lower COX-2 affinity due to diminished electron-withdrawing effects.
Antimicrobial Potential ():
- Patent Compound (N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide): Demonstrated broad-spectrum activity against M. tuberculosis (MIC = 1.6 µg/mL) and P. falciparum (IC₅₀ = 0.3 µM) .
- The target compound’s piperidine-2-carboxamide scaffold may enhance solubility but lacks the chromene-benzimidazole moiety critical for antimicrobial action in the patent compound.
Physicochemical Properties and Drug-Likeness
- Molecular Weight : The target compound (MW ≈ 345 g/mol) is smaller than analogs in Table 1 (MW range: 450–600 g/mol), aligning better with Lipinski’s Rule of Five for oral bioavailability.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Aryl-sulfonyl groups enhance enzyme inhibition (e.g., COX-2, D1 protease) but increase molecular weight and synthetic complexity. Methylsulfonyl offers a balance between solubility and metabolic stability .
- Therapeutic Potential: The target compound’s smaller size and polar group make it a candidate for peripheral targets (e.g., anti-inflammatory), while analogs with bulkier substituents may suit CNS targets or antimicrobial applications .
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a piperidine backbone, modified by a methylsulfonyl group and a carboxamide functional group. This unique structural arrangement contributes to its biological activity and potential as a therapeutic agent.
| Property | Details |
|---|---|
| Molecular Formula | C14H16N2O3S |
| Molecular Weight | Approximately 300.36 g/mol |
| Functional Groups | Benzo[d]thiazole, methylsulfonyl, piperidine, carboxamide |
Tyrosine Kinase Inhibition
One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of tyrosine kinases. Tyrosine kinases are crucial in various signaling pathways related to cell proliferation and survival, making them significant targets in cancer therapy. Studies have indicated that this compound can inhibit specific tyrosine kinases at low micromolar concentrations, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the biosynthesis of pro-inflammatory prostaglandins. By reducing the activity of COX-1 and COX-2, it may alleviate inflammation-related conditions .
In Vitro Studies
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range for several types of cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancers .
In Vivo Studies
In animal models, the compound has displayed promising results in reducing tumor growth and improving survival rates when administered alongside conventional chemotherapy agents. This indicates its potential as an adjuvant therapy in cancer treatment .
Case Studies
- Case Study 1: Anticancer Activity
- A study evaluated the anticancer effects of this compound on human colorectal cancer cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 5 μM.
- Case Study 2: Anti-inflammatory Effects
- In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for synthesizing N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via coupling reactions between substituted 2-aminobenzothiazoles and functionalized piperidine precursors. For example, intermediates like substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with methylsulfonyl chloride or similar reagents to introduce the sulfonyl group. Key steps include refluxing in pyridine or dichloromethane, followed by purification via column chromatography or recrystallization. Intermediates are characterized using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR are essential for verifying hydrogen and carbon environments, particularly the benzothiazole and piperidine moieties. For example, the methylsulfonyl group shows distinct chemical shifts (e.g., ~3.3 ppm for CH₃ in ¹H NMR).
- IR : Confirms the presence of amide (C=O stretch at ~1650 cm⁻¹) and sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) groups.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula and fragmentation patterns .
Q. What in vitro models are used to assess the compound’s anti-inflammatory or antimicrobial potential?
Standard in vitro assays include:
- COX-2 inhibition : Evaluated using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits to measure prostaglandin E₂ (PGE₂) production.
- Antimicrobial activity : Tested via broth microdilution (MIC/MBC determination) against bacterial/fungal strains. Cell viability assays (e.g., MTT) are used to confirm selectivity over mammalian cells .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets like COX-2 or D1 protease?
Molecular docking software (e.g., AutoDock Vina, GROMACS) is used to model interactions between the compound and target proteins. Key steps:
Protein preparation : Retrieve crystal structures (e.g., COX-2 from PDB: 5KIR) and optimize hydrogen bonding networks.
Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
Docking simulations : Identify binding poses and calculate binding energies (ΔG). The benzothiazole and sulfonyl groups often form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the piperidine ring contributes to hydrophobic interactions .
Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?
- Orthogonal assays : Validate activity using alternative methods (e.g., surface plasmon resonance for binding affinity).
- Structural analysis : Perform X-ray crystallography or NMR to confirm the compound’s conformation in solution versus crystal states.
- Metabolic stability testing : Assess if metabolites contribute to observed bioactivity using hepatic microsome assays .
Q. How does tautomerism in the benzothiazole ring affect biological activity, and how is this phenomenon studied?
Tautomerism between the thiazole NH and adjacent nitrogen can alter hydrogen-bonding capacity. Techniques to study this include:
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetics (e.g., metabolic stability)?
- Piperidine modifications : Introducing electron-withdrawing groups (e.g., methylsulfonyl) enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- Benzothiazole substitution : Fluorine or chloro substituents improve lipophilicity and membrane permeability.
- In silico ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions to guide synthetic priorities .
Q. What methods validate the compound’s mechanism of action in enzyme inhibition (e.g., D1 protease)?
- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) to assess competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Site-directed mutagenesis : Confirm critical residues (e.g., catalytic Ser/His in D1 protease) via alanine scanning .
Q. How do modifications in the benzothiazole or piperidine rings influence bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
